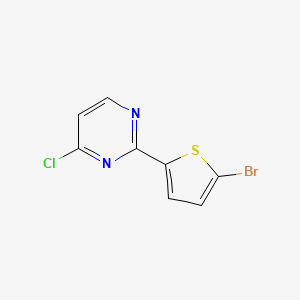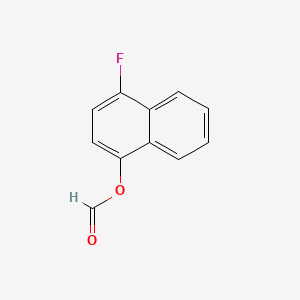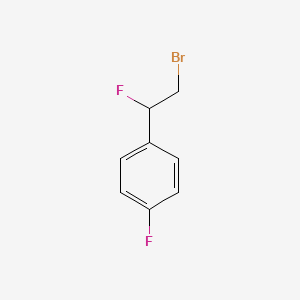
3-(2-Methylmorpholino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Methylmorpholino)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution of an aryl halide with a morpholine derivative . The reaction typically requires a base such as sodium hydroxide and is conducted under mild conditions. Industrial production methods may involve the use of palladium-catalyzed amination reactions, which offer high yields and selectivity .
Chemical Reactions Analysis
3-(2-Methylmorpholino)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Common reagents used in these reactions include bromine for bromination and acetic anhydride for acetylation . Major products formed from these reactions include brominated and acetylated derivatives of this compound .
Scientific Research Applications
3-(2-Methylmorpholino)aniline is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 3-(2-Methylmorpholino)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds . In biological systems, it may interact with proteins and enzymes, affecting their function and activity . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(2-Methylmorpholino)aniline can be compared with other similar compounds such as aniline, N-methylaniline, and 4-methoxyaniline . While all these compounds contain an amino group attached to an aromatic ring, this compound is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties . This uniqueness makes it particularly valuable in specific research applications where other aniline derivatives may not be suitable .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2-methylmorpholin-4-yl)aniline |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3 |
InChI Key |
JPNMHWRXMBSIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)



![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)

![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)


